Predicted Kinase Inhibition Probability vs. In-Class 3-Aminopyridazine References
In silico PASS analysis predicts that 6-chloro-3-phenylpyridazin-4-amine has a probability of protein kinase inhibition (Pa = 0.584, Pi = 0.001), suggesting a moderate likelihood of kinase-targeting activity [1]. This prediction relates the structural feature of the 4-amino group on the pyridazine ring to potential kinase engagement. As a class-level inference, 4-aminopyridazines have been associated with kinase inhibitor activity in fragment-based campaigns, whereas 3-aminopyridazines such as minaprine target monoaminergic GPCRs and ion channels, representing a fundamentally different target class preference .
| Evidence Dimension | Predicted protein kinase inhibition probability (Pa) |
|---|---|
| Target Compound Data | Pa = 0.584 (PASS prediction) |
| Comparator Or Baseline | Class-level comparator: 3-aminopyridazine pharmacophore (e.g., minaprine) targets monoamine receptors, not kinases |
| Quantified Difference | Predicted kinase inhibition probability of 0.584 vs. null kinase activity for 3-aminopyridazine antidepressants |
| Conditions | PASS in silico prediction algorithm; no direct head-to-head experimental kinase assay available |
Why This Matters
This prediction supports the prioritization of 6-chloro-3-phenylpyridazin-4-amine for kinase-focused screening libraries, differentiating it from 3-aminopyridazine analogs that lack kinase-targeting predictions.
- [1] Nature.com. Table 7 PASS prediction for the activity of the title compound. Published 2025-12-17. Protein kinase inhibitor Pa: 0.584 (Pi: 0.001); Chloride peroxidase inhibitor Pa: 0.620. Accessed via https://www.nature.com. View Source
